2,2-dimethyl-2,3-dihydro-4H-1,3-benzoxazin-4-one
Overview
Description
2,2-Dimethyl-2,3-dihydro-4H-1,3-benzoxazin-4-one is a heterocyclic compound with the molecular formula C10H11NO2 It is characterized by a benzoxazine ring structure, which is a fused bicyclic system containing both oxygen and nitrogen atoms
Mechanism of Action
Mode of Action
Some benzoxazines have been found to exhibit myorelaxant activity
Biochemical Pathways
Some benzoxazines have been found to inhibit glucose-induced insulin release , suggesting that they may interact with the insulin signaling pathway.
Result of Action
Some benzoxazines have been found to exhibit myorelaxant activity , suggesting that they may induce relaxation in muscle cells.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-dimethyl-2,3-dihydro-4H-1,3-benzoxazin-4-one typically involves the reaction of salicylamide with formaldehyde and formic acid. The process can be summarized in the following steps:
Formation of Hydroxymethyl Intermediate: Salicylamide is reacted with a 1:1 mixture of 37% aqueous formaldehyde and formic acid to form a hydroxymethyl intermediate.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the above synthetic route for large-scale production. This would include considerations for reaction efficiency, yield, and purity, as well as the use of industrial-grade reagents and equipment.
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethyl-2,3-dihydro-4H-1,3-benzoxazin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The benzoxazine ring can undergo substitution reactions, where functional groups are introduced at specific positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic or nucleophilic reagents can be used under appropriate conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
2,2-Dimethyl-2,3-dihydro-4H-1,3-benzoxazin-4-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives may have potential biological activities, making it a subject of interest in medicinal chemistry.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of polymers, resins, and other industrial materials.
Comparison with Similar Compounds
2,3-Dihydrobenzo[e][1,3]oxazin-4-one: This compound shares a similar benzoxazine ring structure but differs in its substituents and specific chemical properties.
4H-1-Benzopyran-4-one, 2,3-dihydro-5,7-dihydroxy-2-phenyl-:
Uniqueness: 2,2-Dimethyl-2,3-dihydro-4H-1,3-benzoxazin-4-one is unique due to its specific substituents, which confer distinct chemical and physical properties. These properties make it suitable for various applications that may not be achievable with similar compounds.
Properties
IUPAC Name |
2,2-dimethyl-3H-1,3-benzoxazin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-10(2)11-9(12)7-5-3-4-6-8(7)13-10/h3-6H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXDGEARQCVVVIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(NC(=O)C2=CC=CC=C2O1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00352051 | |
Record name | 2,2-dimethyl-2,3-dihydro-4H-1,3-benzoxazin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00352051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30914-88-6 | |
Record name | 2,2-dimethyl-2,3-dihydro-4H-1,3-benzoxazin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00352051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-dimethyl-3,4-dihydro-2H-1,3-benzoxazin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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